molecular formula C9H10FNO5S B13165738 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid CAS No. 1375472-39-1

2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid

Katalognummer: B13165738
CAS-Nummer: 1375472-39-1
Molekulargewicht: 263.24 g/mol
InChI-Schlüssel: VZVOTFXKERHHIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C9H10FNO5S and a molecular weight of 263.24 g/mol . This compound is known for its versatility and is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can lead to the formation of complex aromatic compounds, while oxidation and reduction reactions can modify the sulfamoyl group.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Research into its potential therapeutic applications, although specific uses are still under investigation.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid involves its interaction with various molecular targets and pathways. The specific details of these interactions are still under research, but it is believed that the compound can modulate biological pathways through its unique chemical structure .

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-3-fluoro-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical properties and applications. The presence of the ethoxy and fluoro groups in this compound makes it unique and potentially more versatile in certain applications.

Eigenschaften

CAS-Nummer

1375472-39-1

Molekularformel

C9H10FNO5S

Molekulargewicht

263.24 g/mol

IUPAC-Name

2-ethoxy-3-fluoro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C9H10FNO5S/c1-2-16-8-6(9(12)13)3-5(4-7(8)10)17(11,14)15/h3-4H,2H2,1H3,(H,12,13)(H2,11,14,15)

InChI-Schlüssel

VZVOTFXKERHHIX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.